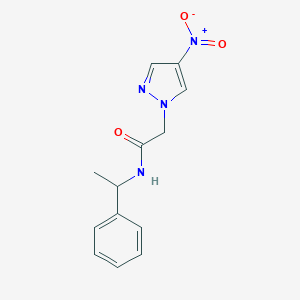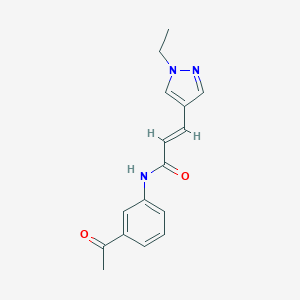
N-(3-acetylphenyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide, commonly known as APY, is a small molecule inhibitor that has been widely used in scientific research. APY has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of APY involves the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. APY has been shown to inhibit the phosphorylation and activation of these pathways, resulting in the inhibition of cell growth and the production of inflammatory cytokines. APY has also been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes.
Biochemical and Physiological Effects:
APY has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antiviral properties, APY has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. APY has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, APY has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using APY in lab experiments is its low toxicity. APY has been shown to have minimal toxicity in various cell lines and animal models. Another advantage is its stability. APY is stable under various conditions, making it easy to handle and store. However, one limitation of using APY in lab experiments is its cost. APY is a relatively expensive compound, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the study of APY. One area of research is the development of APY analogs with improved potency and selectivity. Another area of research is the investigation of the synergistic effects of APY with other anticancer agents. Furthermore, the potential use of APY in combination with immunotherapy is an area of active research. Finally, the development of APY as a therapeutic agent for neurodegenerative diseases is an area of growing interest.
Conclusion:
In conclusion, APY is a small molecule inhibitor with diverse biological activities. Its anticancer, anti-inflammatory, and antiviral properties make it a promising candidate for drug development. The synthesis method of APY is well-established, and its mechanism of action has been extensively studied. APY has several advantages for lab experiments, including low toxicity and stability. However, its cost may limit its use in some research settings. There are several future directions for the study of APY, including the development of analogs with improved potency and selectivity and the investigation of its potential use in combination with other therapeutic agents.
Métodos De Síntesis
The synthesis of APY involves a series of chemical reactions that result in the formation of the final product. One of the most common methods for synthesizing APY is through the reaction of 3-acetylphenylboronic acid and ethyl 4-bromo-1H-pyrazole-5-carboxylate in the presence of a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to form APY. Other methods for synthesizing APY have also been reported, including a one-pot synthesis method.
Aplicaciones Científicas De Investigación
APY has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. APY has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, APY has been investigated for its anti-inflammatory and antiviral properties. It has been shown to inhibit the production of inflammatory cytokines and to have activity against various viruses, including Zika virus and dengue virus.
Propiedades
Nombre del producto |
N-(3-acetylphenyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide |
|---|---|
Fórmula molecular |
C16H17N3O2 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
(E)-N-(3-acetylphenyl)-3-(1-ethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C16H17N3O2/c1-3-19-11-13(10-17-19)7-8-16(21)18-15-6-4-5-14(9-15)12(2)20/h4-11H,3H2,1-2H3,(H,18,21)/b8-7+ |
Clave InChI |
IZKWROZAFTUWAG-BQYQJAHWSA-N |
SMILES isomérico |
CCN1C=C(C=N1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C |
SMILES |
CCN1C=C(C=N1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C |
SMILES canónico |
CCN1C=C(C=N1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



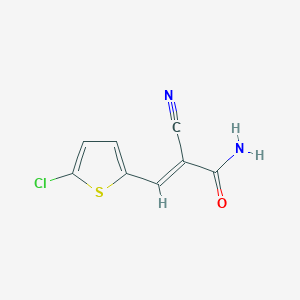
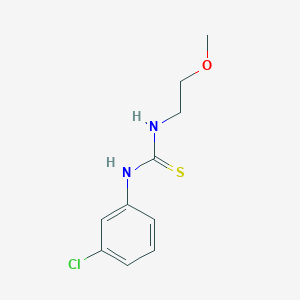
![ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate](/img/structure/B213726.png)
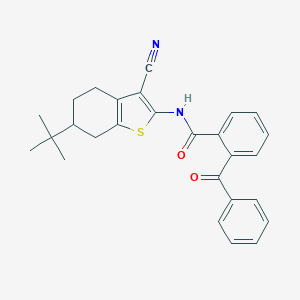
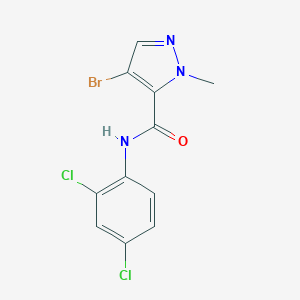
![N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide](/img/structure/B213730.png)
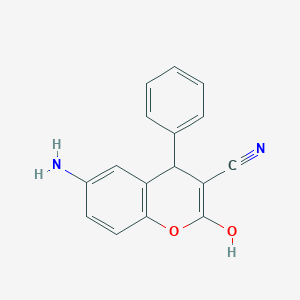
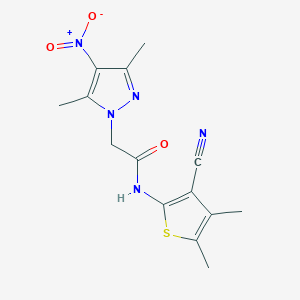
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one](/img/structure/B213736.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B213737.png)
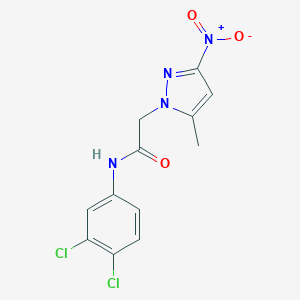
![Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B213740.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B213741.png)
